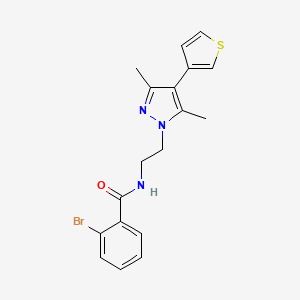
2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a bromine atom, a benzamide group, and a pyrazole ring substituted with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated pyrazole derivative in the presence of a palladium catalyst.
Bromination: The bromine atom can be introduced via electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The final step involves the formation of the benzamide group through the reaction of the brominated pyrazole-thiophene intermediate with 2-bromoethylamine and benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene and pyrazole rings can participate in oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo further coupling reactions, such as Heck or Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the thiophene or pyrazole rings.
Reduction Products: Reduced forms of the benzamide or pyrazole rings.
Scientific Research Applications
Chemistry
In organic synthesis, 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its ability to undergo various coupling reactions makes it valuable for constructing polycyclic and heterocyclic compounds.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the pyrazole and thiophene rings, which are known pharmacophores. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties. Its structural features allow it to interact with biological targets such as enzymes or receptors.
Industry
In materials science, the compound could be used in the development of organic semiconductors or as a precursor for the synthesis of polymers with specific electronic properties. Its unique structure might contribute to the development of new materials with desirable mechanical or optical characteristics.
Mechanism of Action
The exact mechanism of action of 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pyrazole ring could participate in hydrogen bonding or π-π interactions, while the thiophene moiety might engage in π-stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-(2-(3,5-dimethyl-4-(phenyl)-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-chloro-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the thiophene ring in 2-bromo-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide makes it unique. The bromine atom provides a reactive site for further functionalization, while the thiophene ring can enhance the compound’s electronic properties and potential biological activity.
Properties
IUPAC Name |
2-bromo-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3OS/c1-12-17(14-7-10-24-11-14)13(2)22(21-12)9-8-20-18(23)15-5-3-4-6-16(15)19/h3-7,10-11H,8-9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOBFBOEMGINEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2Br)C)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2776375.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinol](/img/structure/B2776378.png)
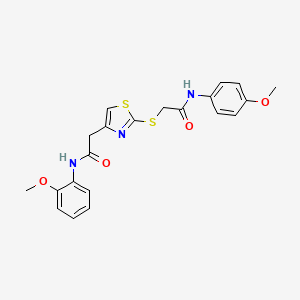
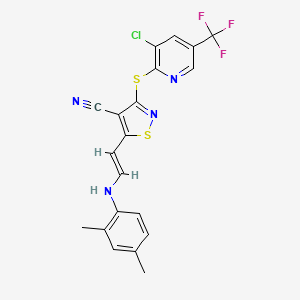

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2776384.png)
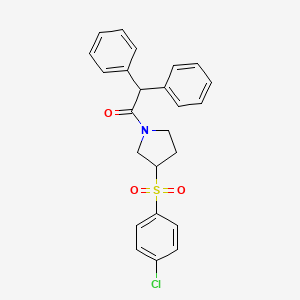
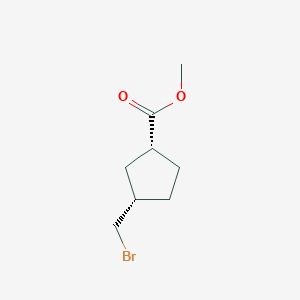
![N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-3,4-dimethylbenzamide](/img/structure/B2776388.png)
![Ethyl 5-chloro-2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1,3-dihydroindene-2-carboxylate](/img/structure/B2776390.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2776391.png)
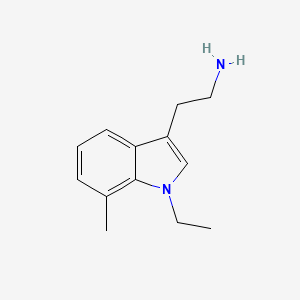
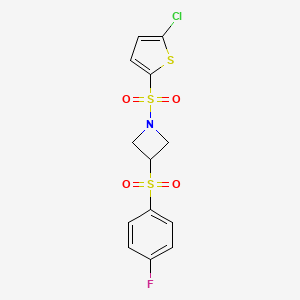
![(5-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B2776397.png)
